
2-(2,2-Dichloroethyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dichloroethyl)oxolane is an organic compound with the molecular formula C6H10Cl2O. It is a cyclic ether with a dichloroethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)oxolane typically involves the reaction of oxolane with a chlorinating agent. One common method is the reaction of oxolane with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorinated oxolane, which then undergoes further chlorination to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where oxolane is reacted with chlorinating agents under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-(2,2-Dichloroethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted oxolane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydroxylated Derivatives: Formed via substitution reactions.
Oxirane Derivatives: Formed via oxidation reactions.
Ethyl-Substituted Oxolane Derivatives: Formed via reduction reactions.
科学研究应用
2-(2,2-Dichloroethyl)oxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(2,2-Dichloroethyl)oxolane involves its interaction with nucleophiles and electrophiles. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions. The oxolane ring can also participate in various chemical transformations, contributing to the compound’s reactivity.
相似化合物的比较
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether with the formula (CH2)4O, used as a solvent and in polymer production.
1,3-Dioxolane: A heterocyclic acetal with the formula (CH2)2O2CH2, used as a solvent and co-monomer in polyacetals.
Uniqueness
2-(2,2-Dichloroethyl)oxolane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity and chemical properties compared to other cyclic ethers like tetrahydrofuran and 1,3-dioxolane. This makes it valuable in specific synthetic applications and research contexts.
属性
CAS 编号 |
110812-43-6 |
|---|---|
分子式 |
C6H10Cl2O |
分子量 |
169.05 g/mol |
IUPAC 名称 |
2-(2,2-dichloroethyl)oxolane |
InChI |
InChI=1S/C6H10Cl2O/c7-6(8)4-5-2-1-3-9-5/h5-6H,1-4H2 |
InChI 键 |
WIBPVFBWKHJCDA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CC(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



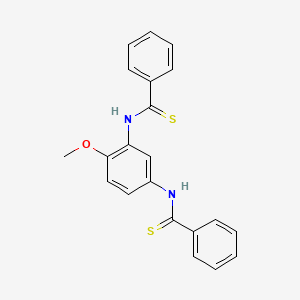
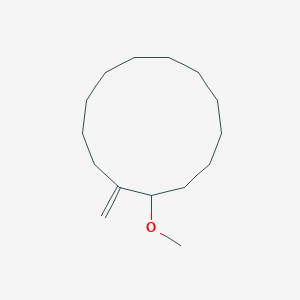
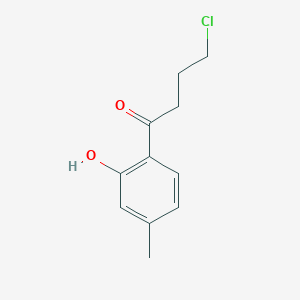
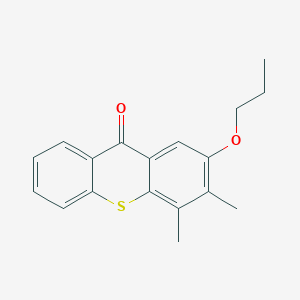
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
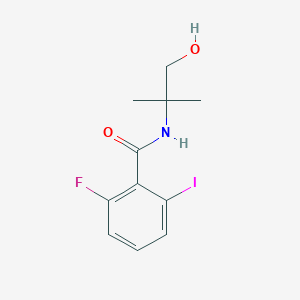
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)


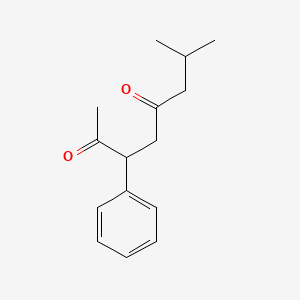
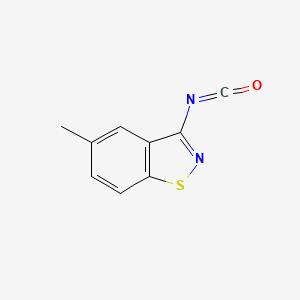
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
phosphanium bromide](/img/structure/B14319013.png)
